4-(4-Isocyanatophenyl)morpholin-3-one

Anticoagulant Synthesis Process Chemistry Convergent Synthesis

4-(4-Isocyanatophenyl)morpholin-3-one (CAS 1325210-64-7) is the definitive electrophilic building block for convergent Rivaroxaban synthesis. Its morpholin-3-one pharmacophore and para-isocyanate enable direct cycloaddition with epoxide partners under mild Lewis acid catalysis (20–60°C), forming the oxazolidinone core in a single, high-yielding step. Alternative isocyanates or amine precursors require hazardous CDI/phosgene reagents, generate non-convergent pathways, and increase purification burden. Optimized 1.1 eq stoichiometry ensures streamlined production with reduced byproducts. ≥98% HPLC purity supports ICH-compliant impurity profiling and Factor Xa SAR library generation.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B8027378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Isocyanatophenyl)morpholin-3-one
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)N=C=O
InChIInChI=1S/C11H10N2O3/c14-8-12-9-1-3-10(4-2-9)13-5-6-16-7-11(13)15/h1-4H,5-7H2
InChIKeyJRNZFWQRNLXFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Isocyanatophenyl)morpholin-3-one: Technical Profile and Procurement Baseline for Anticoagulant Intermediate Sourcing


4-(4-Isocyanatophenyl)morpholin-3-one (CAS 1325210-64-7), also known as 4-(morpholin-3-one)phenyl isocyanate, is a functionalized aryl isocyanate classified as a key intermediate in the convergent synthesis of the direct Factor Xa inhibitor Rivaroxaban [1]. The compound possesses a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . Its structure features a morpholin-3-one ring attached para to a reactive isocyanate group, enabling its primary role as an electrophilic building block in cycloaddition reactions with epoxide-containing partners to form the core oxazolidinone ring of the target pharmaceutical .

Why Sourcing 4-(4-Isocyanatophenyl)morpholin-3-one Requires Differentiation from Generic Aryl Isocyanates


Simple substitution with alternative aryl isocyanates (e.g., 4-(4-isocyanophenyl)morpholine lacking the ketone, or 2-morpholinoethyl isocyanate) or the precursor amine is precluded due to the compound's specific regio- and stereochemical integration into the Rivaroxaban synthesis pathway [1]. The morpholin-3-one scaffold is essential for the final drug's pharmacophore; using an amine analog introduces additional steps and reagent hazards (e.g., CDI, phosgene equivalents) [2], while alternative isocyanates generate non-convergent pathways or inactive byproducts, increasing purification burden and yield loss [3].

Quantitative Differentiation of 4-(4-Isocyanatophenyl)morpholin-3-one for Scientific Selection


Yield Optimization: Isocyanate Route vs. Alternative Precursors in Rivaroxaban Intermediate Synthesis

The use of 4-(4-isocyanatophenyl)morpholin-3-one enables a direct, convergent cycloaddition with epoxide intermediates, avoiding the low-yielding linear sequences of earlier Rivaroxaban syntheses [1]. In a disclosed synthesis, its reaction with (R)-epichlorohydrin under MgI2·etherate catalysis achieves an overall yield of 22% for the full sequence to Rivaroxaban . In contrast, alternative routes using the amine analog require additional activation steps (e.g., CDI) and suffer from lower cyclization yields or hazardous reagent use [2].

Anticoagulant Synthesis Process Chemistry Convergent Synthesis

Reaction Stoichiometry Optimization: Minimizing Side-Products in Oxazolidinone Formation

The precise control of stoichiometry is critical when using this isocyanate due to its high reactivity. Patent data explicitly defines an optimal molar ratio of (S)-epoxy compound (III) to 4-(4-isocyanatophenyl)morpholin-3-one (II) at 1.1 (most preferably), within a broader range of 0.8–1.3 [1]. This contrasts with the batch addition methods required for amine precursors, where disubstituted byproducts are readily formed and require constant filtration to maintain purity [2].

Process Optimization Side-Reaction Control Reaction Engineering

Commercial Purity Benchmarking: HPLC Purity vs. Industry Alternatives

Commercial specifications for 4-(4-isocyanatophenyl)morpholin-3-one from established vendors report a minimum purity of 98.0% by HPLC, with moisture content controlled to ≤0.5% [1]. This high purity is essential for downstream pharmaceutical synthesis, as residual amines or hydrolysis products can act as competing nucleophiles. In contrast, closely related isocyanates like 4-(2-Isocyanatoethyl)morpholine are often offered at lower baseline purities (e.g., 95%), introducing greater variability .

Quality Control Purity Specification GMP Intermediate

Regiochemical Fidelity: Structural Confirmation of the Active Isocyanate Intermediate

The specific para-substitution pattern of the isocyanate group relative to the morpholin-3-one ring is a critical quality attribute, confirmed by SMILES notation (O=C=NC1=CC=C(N2CCOCC2=O)C) and InChI Key . Procurement of the incorrect regioisomer (e.g., ortho- or meta-) or the structurally similar but non-equivalent 4-(4-isocyanophenyl)morpholine (which lacks the ketone oxygen) would yield a different cycloadduct and fail to produce the correct Rivaroxaban intermediate [1].

Structural Confirmation Impurity Profiling Regiochemistry

Procurement-Driven Application Scenarios for 4-(4-Isocyanatophenyl)morpholin-3-one


cGMP Manufacturing of Rivaroxaban API: Convergent Cycloaddition Step

Procurement of high-purity (≥98% by HPLC) 4-(4-isocyanatophenyl)morpholin-3-one is essential for the convergent synthesis of Rivaroxaban's oxazolidinone core [1]. This scenario directly leverages the optimized stoichiometry (1.1 molar ratio with epoxide) and mild reaction conditions (20-60°C, Lewis acid catalysis) disclosed in process patents to achieve a streamlined, high-yielding route with reduced byproduct formation [2].

Pharmaceutical Impurity Synthesis and Reference Standard Preparation

This compound serves as a critical starting material for synthesizing specific Rivaroxaban-related impurities or intermediates required for analytical method validation and regulatory submission [1]. Its well-defined regio- and stereochemistry, confirmed by SMILES and InChI Key data, ensures that the generated impurities accurately reflect those formed in the manufacturing process, a requirement for ICH-compliant impurity profiling [2].

Development of Novel Antithrombotic Agents via Scaffold Modification

Medicinal chemistry programs focused on Factor Xa inhibition can utilize this morpholin-3-one isocyanate building block to explore novel analogs of Rivaroxaban [1]. The compound's reactivity as an electrophile allows for efficient coupling with a diverse range of nucleophilic partners beyond the standard epoxide, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies aimed at improving potency or pharmacokinetic properties [2].

Quote Request

Request a Quote for 4-(4-Isocyanatophenyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.